molecular formula C16H16ClN3O2S B13988716 benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B13988716
M. Wt: 349.8 g/mol
InChI Key: FDJNIJSDMNWKFA-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound with a complex structure It is characterized by the presence of a pyrido[3,4-d]pyrimidine core, which is substituted with a benzyl group, a chlorine atom, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the methylthio group.

  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : Another related compound with a different heterocyclic system .

Uniqueness

Benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

benzyl 4-chloro-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C16H16ClN3O2S/c1-23-15-18-13-9-20(8-7-12(13)14(17)19-15)16(21)22-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

FDJNIJSDMNWKFA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCN(C2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl

Origin of Product

United States

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